1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
説明
The compound 1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea features a urea backbone linked to a triazolone ring system. The triazolone core is substituted with a methyl group at position 4 and a phenyl group at position 3, while the ethylurea moiety extends from the triazolone via an ethylene spacer. This structure is characteristic of bioactive triazolone derivatives, which are often explored for antimicrobial, antitumor, and enzyme-inhibitory properties due to their ability to engage in hydrogen bonding and π-π interactions .
特性
IUPAC Name |
1-ethyl-3-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-15-13(20)16-9-10-19-14(21)18(2)12(17-19)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRAFNCCRXEKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is known that compounds containing theimidazole and triazole moieties, such as this one, often interact with a wide range of biological targets. These targets can include enzymes, receptors, and ion channels, among others.
Mode of Action
Compounds with similar structures have been observed to exert their effects through theinhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The interaction of the compound with its targets often results in changes in the activity of these targets, which can lead to alterations in cellular processes.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect a variety of pathways related tocellular stress responses, apoptosis, and inflammation .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body. The metabolism and excretion of these compounds can vary, and these properties can significantly impact the bioavailability of the compound.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolone Ring
Triazolone Substituents
- Phenyl vs. Pyridinyl Groups: The target compound’s 3-phenyl substituent (electron-rich aromatic ring) contrasts with analogs bearing pyridinyl groups (e.g., 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, CAS 1210656-47-5).
Methyl vs. Adamantyl Groups :
- The 4-methyl group in the target compound is smaller compared to the adamantyl-substituted analog (e.g., ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate). Adamantyl groups increase lipophilicity and may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
Urea Backbone Modifications
- Ethyl vs. Thiophenemethyl Urea: The target compound’s ethylurea group differs from analogs like BI90914 (3-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea), where a thiophenemethyl group replaces the ethyl chain.
Tabulated Comparison of Key Compounds
Structural and Functional Insights
- Hydrogen Bonding Capacity: The urea moiety and triazolone carbonyl group in the target compound enable strong hydrogen bonding, critical for enzyme inhibition (e.g., DHODH inhibitors in ). Pyridinyl or thiophene substituents may augment this via additional donor/acceptor sites .
- Crystallographic Data : Analogous compounds (e.g., ) exhibit planar triazolone rings and chair-shaped piperazine conformations. Substituents like phenyl or adamantyl influence packing efficiency and crystal stability .
準備方法
Cyclocondensation of Thiosemicarbazides
The 4-methyl-5-oxo-3-phenyl-1H-1,2,4-triazole is synthesized via cyclocondensation of N-phenylthiosemicarbazide with ethyl acetoacetate under acidic conditions. This method, adapted from protocols for analogous triazoles, proceeds via:
- Formation of a thiosemicarbazone intermediate through nucleophilic attack of the thiosemicarbazide on the ketone carbonyl.
- Intramolecular cyclization catalyzed by hydrochloric acid to yield the triazoline-5-thione.
- Oxidative desulfurization using hydrogen peroxide to generate the 5-oxo-triazole.
Optimized Conditions
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| N-Phenylthiosemicarbazide | 10 mmol | Reflux | 6 hr | 78% |
| Ethyl acetoacetate | 12 mmol | 80°C | ||
| HCl (conc.) | 5 mL | - | ||
| H₂O₂ (30%) | 10 mL | RT | 1 hr |
Key characterization data for the triazole intermediate includes ¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 3.45 (s, 2H, CH₂), 7.35–7.52 (m, 5H, Ar-H).
Urea Formation Strategies
Isocyanate Coupling
The terminal amine reacts with ethyl isocyanate in dichloromethane under nitrogen atmosphere:
Mechanistic Considerations
- Nucleophilic attack by the amine on the electrophilic carbon of ethyl isocyanate
- Elimination of HCl (scavenged by triethylamine)
- TLC monitoring (Rf 0.45 in EtOAc/hexane 1:1) ensures reaction completion
Scalable Protocol
| Component | Amount |
|---|---|
| Amine intermediate | 5 mmol |
| Ethyl isocyanate | 6 mmol |
| Triethylamine | 6.5 mmol |
| Solvent Volume | 15 mL/g |
| Temperature | 0°C → RT |
| Yield | 82% |
Carbonyldiimidazole (CDI) Mediated Route
Alternative urea formation using CDI demonstrates superior yields for sensitive substrates:
- Activation of the amine with CDI in THF (0°C, 1 hr)
- Quenching with ethylamine hydrochloride (RT, 6 hr)
- Column chromatography purification (SiO₂, CH₂Cl₂/MeOH 95:5)
Comparative Data
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Isocyanate coupling | 82 | 98.2 |
| CDI mediation | 89 | 99.1 |
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆)
δ 1.05 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.29 (s, 3H, CH₃), 3.15 (q, J=6.8 Hz, 2H, NHCH₂), 3.89 (t, J=6.4 Hz, 2H, CH₂N), 4.27 (s, 2H, CH₂CO), 7.32–7.48 (m, 5H, Ar-H), 6.21 (br s, 1H, NH), 6.87 (br s, 1H, NH).
HRMS (ESI-TOF)
Calculated for C₁₅H₂₀N₆O₂ [M+H]⁺: 329.1719
Found: 329.1716
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 99.1% purity at 254 nm with retention time 12.7 min.
Scale-Up Considerations and Process Optimization
Critical Quality Attributes
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-Factor | 18.2 |
| Process Mass Intensity | 23.6 |
Comparative Analysis of Synthetic Routes
Table 1. Method Optimization Landscape
| Parameter | Route A (Isocyanate) | Route B (CDI) |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 54% | 62% |
| Cost Index | 1.0 | 1.3 |
| Scalability | >10 kg | <5 kg |
| Purity | 98.2% | 99.1% |
Route B demonstrates superior yields and purity at the expense of higher reagent costs, making it preferable for small-scale API production. Route A remains the industrial choice for bulk manufacturing.
Q & A
Q. What are the primary synthetic routes for synthesizing 1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the triazolone core via cyclization of thiourea or hydrazine derivatives under acidic or basic conditions .
- Step 2 : Alkylation of the triazolone intermediate with ethylating agents (e.g., ethyl bromide) in polar aprotic solvents like DMF or THF, often requiring catalysts such as K₂CO₃ .
- Step 3 : Urea coupling using isocyanate derivatives, with reaction times and temperatures optimized to avoid side reactions (e.g., 24–48 hours at 60–80°C) . Analytical techniques like TLC and HPLC are critical for monitoring intermediate purity .
Q. Which analytical methods are most effective for characterizing this compound and confirming its structural integrity?
- IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1640–1680 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- ¹H/¹³C-NMR : Confirms substituent positions (e.g., ethyl group protons at δ 1.1–1.3 ppm, phenyl protons at δ 7.2–7.8 ppm) .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities from incomplete coupling reactions .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or antitumor potential via MTT assays on cancer cell lines .
- Enzyme inhibition studies : Evaluate interactions with targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric or colorimetric substrates .
- Cellular pathway analysis : Use Western blotting to assess downstream signaling (e.g., apoptosis markers like caspase-3) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or impurities in the final product?
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions during alkylation .
- Catalyst screening : Test Pd/C or Ni catalysts for improved coupling efficiency in urea formation .
- Continuous flow synthesis : Implement microreactors to enhance reaction control and scalability .
Q. What mechanistic studies are recommended to elucidate the compound’s bioactivity?
- X-ray crystallography : Resolve the compound’s binding mode with target proteins (e.g., triazole-urea interactions with enzyme active sites) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular dynamics simulations : Model conformational stability in biological membranes or protein pockets .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data across similar triazole-urea derivatives?
- Systematic substitution : Synthesize analogs with varied substituents (e.g., replacing phenyl with thiophene) to isolate electronic vs. steric effects .
- QSAR modeling : Use computational tools (e.g., CoMFA) to correlate substituent properties (logP, Hammett constants) with bioactivity .
- In-depth kinetic studies : Compare on/off rates (kₒₙ/kₒff) for derivatives with conflicting activity profiles .
Q. What strategies are effective for profiling the compound’s stability under physiological or storage conditions?
- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
- LC-MS/MS : Detect hydrolysis products (e.g., urea cleavage to amines) or oxidation byproducts .
- pH-dependent studies : Assess solubility and stability in buffers mimicking gastrointestinal or lysosomal environments .
Q. How can computational tools enhance target identification and mechanistic hypotheses?
- Molecular docking : Screen against databases like PDB or ChEMBL to predict binding partners (e.g., kinases, GPCRs) .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond donors from urea) for virtual screening .
- Homology modeling : Build 3D models of uncharacterized targets (e.g., fungal enzymes) to guide experimental validation .
Q. What methodologies address conflicting bioassay results between in vitro and in vivo models?
- Dose-response refinement : Test narrower concentration ranges to identify threshold effects .
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Pharmacokinetic profiling : Measure bioavailability and metabolite formation to explain reduced in vivo efficacy .
Methodological Notes
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